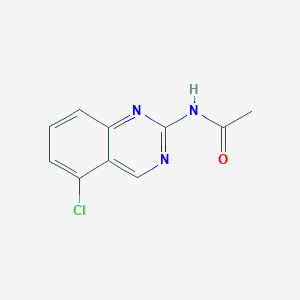

N-(5-chloroquinazolin-2-yl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(5-chloroquinazolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c1-6(15)13-10-12-5-7-8(11)3-2-4-9(7)14-10/h2-5H,1H3,(H,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODPDVRVOPYZMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C2C(=N1)C=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of N 5 Chloroquinazolin 2 Yl Acetamide

Elucidation of Optimized Synthetic Routes for N-(5-chloroquinazolin-2-yl)acetamide

The synthesis of this compound typically proceeds through the acylation of 2-amino-5-chloroquinazoline (B68112). The optimization of this transformation is crucial for improving efficiency and scalability. A general synthetic approach involves the reaction of 2-amino-5-chloroquinazoline with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a suitable base and solvent.

A plausible synthetic route is depicted below:

Scheme 1: General Synthesis of this compoundMolecular Mechanism of Action and Preclinical Pharmacological Investigations of N 5 Chloroquinazolin 2 Yl Acetamide

Efficacy Assessment of N-(5-chloroquinazolin-2-yl)acetamide in Preclinical Animal Models

Identification and Quantification of Pharmacodynamic Markers in Disease Models

There is no available information from preclinical studies identifying or quantifying pharmacodynamic markers in response to treatment with this compound in any disease models. Such studies would be essential to understand the compound's biological effects and to establish a dose-response relationship in a living system.

Evaluation of Therapeutic Efficacy in Established Animal Models of Disease

Similarly, there are no published reports on the evaluation of the therapeutic efficacy of this compound in established animal models for any disease. These studies are a critical step in the drug development process to determine the potential of a compound to treat a specific condition before advancing to human clinical trials.

Structure Activity Relationship Sar and Rational Drug Design Strategies for N 5 Chloroquinazolin 2 Yl Acetamide Derivatives

Elucidation of Critical Structural Determinants for N-(5-chloroquinazolin-2-yl)acetamide Biological Activity

Systematic Investigation of Substituent Effects on Efficacy and Selectivity

The quinazoline (B50416) ring system is a "privileged scaffold" in medicinal chemistry, and the nature and position of substituents on this ring, as well as on the acetamide (B32628) side chain, play a crucial role in modulating biological activity. mdpi.com While specific SAR studies on this compound are not extensively documented in publicly available research, principles can be extrapolated from studies on analogous 2-acetamidoquinazoline and other quinazoline derivatives.

The 5-chloro substituent on the quinazoline ring is expected to influence the compound's electronic properties and its ability to interact with biological targets. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. The position and nature of this halogen are critical. For instance, in a series of 2,4,6-trisubstituted quinazolines, it was found that an iodo-group at the C-6 position was detrimental to antimicrobial activity, while a decylamine group at C-4 was beneficial. nih.gov

Modifications to the acetamide moiety can also significantly impact activity. The introduction of various substituents on the acetyl group or the nitrogen atom can alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity. For example, in a series of quinazolinone derivatives, the substitution pattern on an N-phenylacetamide moiety was found to be critical for anti-inflammatory activity.

To systematically investigate these effects, a library of analogues of this compound could be synthesized and their biological activities evaluated. The following table illustrates a hypothetical set of derivatives and the rationale for their design.

| Derivative | R1 (on Quinazoline) | R2 (on Acetamide) | Rationale for Investigation |

| Parent Compound | 5-Cl | H | Baseline activity |

| Analog 1 | 5-F | H | Investigate effect of a more electronegative halogen |

| Analog 2 | 5-Br | H | Study the impact of a larger halogen atom |

| Analog 3 | 5-CH3 | H | Evaluate the effect of an electron-donating group |

| Analog 4 | 5-Cl | CH3 | Assess the impact of N-methylation on the acetamide |

| Analog 5 | 5-Cl | Phenyl | Explore the introduction of a bulky aromatic substituent |

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional arrangement of a molecule, its conformation, is critical for its interaction with a biological target. The this compound scaffold possesses rotational freedom around the bond connecting the acetamide group to the quinazoline ring and within the acetamide side chain itself.

Conformational analysis aims to identify the low-energy, stable conformations of the molecule and, more importantly, the specific "bioactive conformation" that it adopts when bound to its target. This can be achieved through computational methods such as molecular mechanics and quantum chemical calculations, often complemented by experimental techniques like X-ray crystallography of ligand-protein complexes or nuclear magnetic resonance (NMR) spectroscopy.

For many quinazoline-based inhibitors, the orientation of the substituent at the 2-position relative to the quinazoline core is a key determinant of activity. The bioactive conformation is often stabilized by intramolecular hydrogen bonds or other non-covalent interactions. Understanding these preferred conformations allows for the design of more rigid analogues that are "pre-organized" in the bioactive conformation, potentially leading to higher affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Selection of Molecular Descriptors and QSAR Model Development

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including:

Electronic properties: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, shape indices.

Hydrophobic properties: LogP (partition coefficient), molar refractivity.

Topological properties: Connectivity indices that describe the branching and shape of the molecule.

Once the descriptors are calculated, a mathematical model is developed to correlate a selection of these descriptors with the observed biological activity (e.g., IC50 or EC50 values). Common methods for model development include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms.

For this compound analogues, a QSAR model could reveal, for example, that high activity is correlated with a specific range of lipophilicity and the presence of an electron-withdrawing group at a particular position.

Validation of Predictive Power and Robustness of QSAR Models

A crucial step in QSAR modeling is the validation of the model to ensure its predictive power and robustness. nih.gov This is typically done by:

Internal validation: Using techniques like leave-one-out cross-validation, where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of that compound.

External validation: Using the developed model to predict the activity of a set of compounds (the test set) that were not used in the model's creation.

A statistically robust and predictive QSAR model can be a valuable tool for predicting the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts.

Ligand-Based Drug Design (LBDD) Approaches Applied to this compound Scaffolds

When the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) approaches can be employed. tandfonline.com These methods rely on the information derived from a set of known active molecules.

One of the most common LBDD techniques is pharmacophore modeling . A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include:

Hydrogen bond donors and acceptors

Positive and negative ionizable groups

Hydrophobic regions

Aromatic rings

By aligning a set of active this compound derivatives, a common pharmacophore hypothesis can be generated. This pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify novel molecules that possess the required features for activity but may have a different chemical scaffold.

Another LBDD approach is 3D-QSAR , which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods build upon the principles of QSAR by considering the 3D properties of the molecules. In CoMFA, the steric and electrostatic fields around each molecule are calculated and correlated with biological activity. CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The results of a 3D-QSAR study are often visualized as contour maps, which highlight regions in space where, for example, bulky substituents or positive electrostatic potential would be favorable for activity.

Pharmacophore Modeling, Generation, and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of ligand-based drug design, defining the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov For derivatives of the this compound scaffold, this approach is instrumental in identifying novel, structurally diverse compounds with potential biological activity through virtual screening.

A pharmacophore model for a series of quinazoline-based inhibitors would typically be generated by aligning a set of known active molecules and identifying common chemical features. These features usually include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups. For instance, a hypothetical pharmacophore model derived from this compound and its analogues targeting a specific kinase might include:

An aromatic ring feature corresponding to the quinazoline core.

A hydrogen bond acceptor from the nitrogen atoms in the quinazoline ring.

A hydrogen bond donor from the acetamide N-H group.

A hydrophobic/halogen feature representing the 5-chloro group.

Once validated, this 3D pharmacophore model serves as a query to screen large chemical databases (such as ZINC or ChEMBL) for molecules that match the defined features and spatial constraints. mdpi.com This process filters millions of compounds down to a manageable number of "hits" for further investigation. Studies on related quinazoline scaffolds have successfully used this approach to identify potent inhibitors for various targets, including enzymes and receptors. lshtm.ac.uk The hits from such a screen, based on the this compound pharmacophore, would be prioritized for molecular docking and subsequent biological evaluation.

| Feature Type | Role in Binding Interaction | Potential Corresponding Group on Scaffold |

| Aromatic Ring (AR) | π-π stacking interactions with aromatic residues in the target's active site. | Quinazoline ring system |

| Hydrogen Bond Acceptor (HBA) | Formation of hydrogen bonds with donor groups (e.g., -NH, -OH) in the active site. | Pyrimidine (B1678525) nitrogens, Acetamide oxygen |

| Hydrogen Bond Donor (HBD) | Formation of hydrogen bonds with acceptor groups (e.g., C=O, nitrogen atoms) in the active site. | Acetamide N-H group |

| Hydrophobic (H) | Van der Waals and hydrophobic interactions with nonpolar residues. | Chloro-substituted benzene (B151609) ring |

Chemoinformatic Strategies for Similarity Searching and Scaffold Hopping

Chemoinformatic strategies are essential for exploring the chemical space around a lead compound like this compound. These methods leverage computational tools to identify structurally related molecules or entirely new scaffolds with similar biological activities.

Similarity Searching: This technique involves screening databases to find molecules that are structurally similar to a query molecule, based on 2D fingerprints or 3D shape and electrostatic properties. For this compound, a similarity search could identify commercially available or synthetically accessible analogues with variations in substitution patterns on the quinazoline ring or modifications to the acetamide side chain, allowing for rapid SAR exploration.

Scaffold Hopping: A more advanced strategy, scaffold hopping, aims to identify compounds that possess similar pharmacophoric features and biological activity to the lead compound but are built on a different core structure (scaffold). nih.gov This is particularly useful for discovering novel intellectual property or for overcoming issues with the original scaffold, such as poor pharmacokinetic properties or metabolic instability. Starting from the this compound core, scaffold hopping algorithms could suggest replacing the quinazoline ring with other bicyclic heteroaromatics (e.g., quinoline, benzimidazole, or pyrazolopyrimidine) while maintaining the crucial spatial orientation of the key interacting groups, such as the acetamide moiety and the chloro-substituent. nih.govmdpi.com This approach has been successfully used to transform known inhibitors into new chemical series with improved properties. nih.gov

| Original Scaffold | Potential Bioisosteric Replacement | Rationale for Hopping |

| Quinazoline | Quinoline | Maintain bicyclic aromatic system with altered hydrogen bonding capacity. |

| Quinazoline | Pyrazolo[1,5-a]pyrimidine | Explore different heterocyclic core while preserving key substituent vectors. |

| Quinazoline | Imidazo[1,2-a]pyridine | Discover novel chemotypes with potentially improved ADME properties. |

| Quinazoline | Benzimidazole | Retain a bicyclic heteroaromatic core with a different arrangement of nitrogen atoms. |

Structure-Based Drug Design (SBDD) Approaches for this compound Optimization

When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) provides a powerful framework for optimizing lead compounds. SBDD techniques use the target's structural information to design molecules with enhanced affinity and selectivity.

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For derivatives of this compound, docking simulations can elucidate the binding mode within the target's active site, predict binding affinity (scoring functions), and guide structural modifications to improve interactions.

In a typical docking study, the this compound scaffold would be placed into the binding pocket of a target protein (e.g., a kinase, PDB: 1M17). The simulation would then explore various conformations and orientations of the ligand, scoring them based on intermolecular interactions like hydrogen bonds, hydrophobic contacts, and electrostatic forces. researchgate.net Research on structurally related quinazolinone derivatives has shown that the quinazoline core often forms key hydrogen bonds with the hinge region of kinases, while substituted portions explore deeper pockets within the active site. mdpi.com Docking studies could reveal, for example, that the 5-chloro group on the quinazoline ring fits snugly into a hydrophobic pocket, and the acetamide group acts as a crucial hydrogen bond donor or acceptor. This information is invaluable for designing new analogues with enhanced potency. nih.gov

| Derivative/Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

| Thioquinazoline-acetamide hybrid | SARS-CoV-2 Mpro (6LU7) | -7.92 | Cys145, His41, Met165 |

| Quinazolinone Derivative 5 | EGFR (1M17) | -7.3 | Met793, Lys745, Asp855 |

| Quinazolinone Derivative 7 | Human Colorectal Carcinoma (5FGK) | -8.1 | Tyr120, Ser123 |

| N-substituted-thiadiazole | COVID-19 Mpro (6LU7) | -8.0 | His41, Gly143, Cys145 |

Note: The data in this table are illustrative and derived from studies on related quinazoline and acetamide derivatives to demonstrate the application of molecular docking. nih.govresearchgate.netnih.govnih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Analysis and Stability

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked pose, analyze the persistence of key interactions, and calculate binding free energies more accurately.

After docking a promising this compound derivative into its target, an MD simulation would be run for a duration of nanoseconds. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time; a stable RMSD plot suggests a stable binding mode. researchgate.net Furthermore, root-mean-square fluctuation (RMSF) plots can highlight the flexibility of different parts of the protein and ligand upon binding. researchgate.net These simulations can confirm whether crucial hydrogen bonds observed in docking are maintained throughout the simulation, providing greater confidence in the predicted binding mode and guiding further design efforts. nih.gov

De Novo Drug Design and Fragment-Based Drug Design (FBDD) Methodologies

De Novo Drug Design: This computational approach involves building novel molecular structures piece by piece directly within the active site of a target protein. Algorithms can either link small molecular fragments together or "grow" a molecule from a starting seed within the binding pocket. The this compound scaffold itself could be used as a starting point, with algorithms suggesting novel side chains or substituents to optimally fill the binding site and form favorable interactions. Studies on related quinazoline cores have used molecular fragment replacement strategies to design new potent inhibitors. elsevierpure.com

Fragment-Based Drug Design (FBDD): FBDD is an empirical method where small, low-molecular-weight compounds ("fragments") that bind weakly to the target are first identified, typically through biophysical methods like X-ray crystallography. These fragments are then optimized and grown or linked together to produce a high-affinity lead compound. nih.gov For a target of this compound, one could envision a fragment screen identifying a simple chlorobenzene fragment binding in one sub-pocket and an acetamide-containing fragment in another. These could then be computationally or synthetically linked using a quinazoline scaffold to create a potent inhibitor, validating the architecture of the lead compound and suggesting pathways for its optimization. nih.gov

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the advanced biophysical and analytical characterization of This compound to generate the requested article.

The instructions require a detailed and scientifically accurate article focusing solely on "this compound" and its molecular interactions, structured around a very specific outline that includes advanced methodologies like NMR spectroscopy for binding site characterization, mass spectrometry for metabolic profiling, circular dichroism for protein conformational changes, and X-ray crystallography for structural elucidation of its protein-ligand complexes.

Therefore, to adhere to the strict requirement of focusing exclusively on "this compound" and to ensure scientific accuracy, the article cannot be generated at this time due to the lack of specific research findings for this particular chemical compound.

Advanced Biophysical and Analytical Characterization of N 5 Chloroquinazolin 2 Yl Acetamide and Its Molecular Interactions

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling of Binding Events

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular binding event. malvernpanalytical.comnih.gov This allows for the determination of key thermodynamic parameters of an interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.compsu.edu

In a hypothetical ITC experiment to study the interaction of N-(5-chloroquinazolin-2-yl)acetamide with a target protein, a solution of the compound would be titrated into a sample cell containing the protein. The instrument measures the minute temperature changes that occur upon binding. nih.gov The resulting data are plotted as a thermogram, showing heat flow per injection, and an integrated binding isotherm, which can be fitted to a binding model to extract the thermodynamic parameters. malvernpanalytical.compsu.edu

Hypothetical ITC Data for this compound Binding to a Target Kinase

| Parameter | Hypothetical Value | Description |

| Binding Affinity (K D ) | 100 nM | Indicates the concentration of this compound required to occupy 50% of the target protein's binding sites. A lower value signifies a stronger interaction. |

| Stoichiometry (n) | 1.1 | Represents the molar ratio of the compound to the protein in the formed complex, suggesting a 1:1 binding model. |

| Enthalpy Change (ΔH) | -15 kcal/mol | A negative value indicates that the binding event is exothermic, releasing heat, and is primarily driven by favorable enthalpic contributions such as hydrogen bonds and van der Waals interactions. |

| Entropy Change (TΔS) | -5 kcal/mol | A negative entropy change suggests an increase in order upon binding, which can result from the rigidification of the compound and protein in the complex. |

| Gibbs Free Energy (ΔG) | -10 kcal/mol | Calculated from ΔH and TΔS, a negative ΔG indicates a spontaneous and favorable binding interaction. |

Note: This data is illustrative and not based on actual experimental results.

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics and Affinity Measurements

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that enables the real-time monitoring of molecular interactions. nih.govbio-rad.com It provides detailed information about the kinetics of a binding event, including the association rate constant (k on ) and the dissociation rate constant (k off ), from which the equilibrium dissociation constant (K D ) can be calculated. nih.govnih.gov

In a potential SPR experiment, a target protein would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. bioradiations.com The resulting sensorgram provides a real-time profile of the binding and dissociation phases.

Hypothetical SPR Kinetic Data for this compound Binding to a Target Kinase

| Parameter | Hypothetical Value | Description |

| Association Rate (k on ) | 2 x 10^5 M⁻¹s⁻¹ | Describes the rate at which this compound binds to the target protein. |

| Dissociation Rate (k off ) | 2 x 10⁻² s⁻¹ | Represents the rate at which the compound-protein complex dissociates. A slower off-rate often correlates with a longer duration of action. |

| Equilibrium Dissociation Constant (K D ) | 100 nM | Calculated as k off / k on , this value represents the binding affinity at equilibrium and should be consistent with data from other techniques like ITC. |

Note: This data is illustrative and not based on actual experimental results.

Microscale Thermophoresis (MST) for Quantitative Assessment of Molecular Affinities

Microscale Thermophoresis (MST) is a powerful and versatile biophysical method used to quantify molecular interactions in solution with high sensitivity and low sample consumption. nih.govnanotempertech.com The technique measures the directed movement of molecules along a microscopic temperature gradient, which is influenced by changes in size, charge, and hydration shell upon ligand binding. sygnaturediscovery.comreactionbiology.com

For an MST-based analysis of this compound, the target protein would typically be fluorescently labeled. A constant concentration of the labeled protein is mixed with varying concentrations of the compound. The movement of the fluorescently labeled protein in response to a localized temperature increase is monitored. nanotempertech.com Changes in this thermophoretic movement upon binding of this compound are used to generate a binding curve and determine the dissociation constant (K D ). nih.govdomainex.co.uk

Hypothetical MST Affinity Data for this compound Binding to a Target Kinase

| Parameter | Hypothetical Value | Description |

| Dissociation Constant (K D ) | 120 nM | Represents the concentration of this compound at which 50% of the target protein is bound. This value provides a quantitative measure of the binding affinity in solution. |

| Signal-to-Noise Ratio | > 10 | A high signal-to-noise ratio indicates a robust and reliable measurement of the binding event. |

| Binding Curve Shape | Sigmoidal | A sigmoidal binding curve is characteristic of a specific, saturable binding interaction following the law of mass action. |

Note: This data is illustrative and not based on actual experimental results.

Computational Studies and Theoretical Modeling of N 5 Chloroquinazolin 2 Yl Acetamide

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule, which in turn govern its reactivity and spectroscopic behavior. Density Functional Theory (DFT) is a commonly employed method for such investigations.

For acetamide (B32628) derivatives, DFT calculations can be used to determine a range of electronic and reactivity descriptors. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

Other quantum chemical parameters that can be derived include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors provide a quantitative basis for predicting how a molecule will interact with other chemical species. For instance, the analysis of Fukui functions can identify the most probable sites for nucleophilic and electrophilic attack within a molecule. nih.gov In a study on N-aryl-2-(N-disubstituted) acetamide compounds, DFT calculations were used to understand their electronic properties. nih.gov

Table 1: Calculated Electronic Properties for a Representative Acetamide Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (ΔE) | 5.0 eV |

| Ionization Potential (I) | 6.2 eV |

| Electron Affinity (A) | 1.2 eV |

| Electronegativity (χ) | 3.7 eV |

| Hardness (η) | 2.5 eV |

| Softness (S) | 0.4 eV⁻¹ |

| Electrophilicity Index (ω) | 2.74 eV |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Theoretical calculations can predict various spectroscopic properties, including UV-Vis, IR, and NMR spectra. Time-dependent DFT (TD-DFT) is a powerful tool for simulating electronic absorption spectra (UV-Vis). nih.gov By comparing the theoretically predicted spectra with experimental data, the structural and electronic models of the molecule can be validated. For example, in a study of N-aryl-2-(N-disubstituted) acetamide compounds, the theoretical absorption spectra were found to be in good agreement with the experimental data. nih.gov

Similarly, the vibrational frequencies in an IR spectrum can be calculated and compared with experimental results to confirm the presence of specific functional groups. The calculated and experimental spectra for a sulfonamide-Schiff base derivative showed good consistency. nih.gov Furthermore, NMR chemical shifts (¹H and ¹³C) can be predicted to aid in the structural elucidation of newly synthesized compounds.

Advanced Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide insights into the dynamic behavior of molecules, including their conformational preferences and interactions with their environment.

The biological activity of a molecule is often dependent on its three-dimensional conformation. Computational methods can be used to explore the conformational space of a molecule and identify its stable conformers. A study on N-benzyl-N-(furan-2-ylmethyl) acetamide utilized DFT calculations to predict nine stable conformations and analyze the rotational equilibrium in solution. scielo.br The nearly planar and trans-configuration of the amide bond is a common feature in such molecules. nih.gov By mapping the potential energy surface, the energy barriers between different conformations can be determined, providing a deeper understanding of the molecule's flexibility.

The surrounding solvent can significantly influence the conformation and dynamics of a molecule. Molecular dynamics (MD) simulations are a powerful tool for studying these effects. mdpi.com By simulating the molecule in a box of explicit solvent molecules, it is possible to observe how the solvent affects the conformational equilibrium and the intramolecular motions. The Polarizable Continuum Model (PCM) is another approach where the solvent is treated as a continuous medium, which can be computationally less expensive while still providing valuable insights into solvent effects on electronic properties and conformation. scielo.br

In Silico Prediction of Preclinical Pharmacokinetic and ADME Properties

In silico methods are increasingly used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help in identifying compounds with favorable pharmacokinetic profiles early in the development process.

Various online tools and software packages are available to predict ADME properties based on the molecular structure. For instance, in a study of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, in silico ADME predictions were performed. nih.gov Similarly, a study on N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides used online resources to calculate their ADME-Tox profiles. mspsss.org.ua

Key ADME parameters that can be predicted include:

Oral Bioavailability: The fraction of the administered dose that reaches the systemic circulation.

Gastrointestinal (GI) Absorption: The extent to which the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: The ability of the compound to cross the BBB and enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: The potential of the compound to inhibit key metabolic enzymes.

Plasma Protein Binding: The extent to which the compound binds to proteins in the blood.

Lipinski's Rule of Five: A set of rules to evaluate the drug-likeness of a compound.

A study on various chloro methylquinazolinones showed good oral bioavailability and gastrointestinal absorption potential with no predicted adverse effects on the liver or central nervous system. arabjchem.org

Table 2: Predicted ADME Properties for a Representative Quinazoline (B50416) Derivative

| Property | Predicted Value/Compliance |

|---|---|

| Oral Bioavailability | High |

| GI Absorption | High |

| BBB Permeant | No |

| CYP2D6 Inhibitor | No |

| Lipinski's Rule of Five | 0 violations |

Note: The data in this table is for illustrative purposes and based on typical predictions for similar heterocyclic compounds.

Computational Models for Absorption and Distribution Prediction

The initial phase of a drug's journey in the body involves its absorption into the systemic circulation and subsequent distribution to various tissues. Computational models are instrumental in predicting these phenomena based on the physicochemical properties of the molecule. For N-(5-chloroquinazolin-2-yl)acetamide, several key parameters are assessed to forecast its absorption and distribution characteristics.

The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (log P), is a critical determinant of its ability to permeate biological membranes. For this compound, the predicted lipophilicity suggests a favorable balance for oral absorption. A moderate log P value indicates that the compound is sufficiently lipid-soluble to cross the gastrointestinal membrane, yet retains enough aqueous solubility to be transported in the blood.

Aqueous solubility is another crucial factor for oral absorption. A compound must dissolve in the gastrointestinal fluids to be absorbed. Predictive models for this compound suggest a moderate level of water solubility, which is advantageous for an orally administered drug.

In silico models predict a high probability of gastrointestinal (GI) absorption for this compound. This prediction is based on a combination of its molecular weight, lipophilicity, and polar surface area. Conversely, the same models suggest that the compound is unlikely to cross the blood-brain barrier (BBB) to a significant extent. This is a desirable characteristic for drugs intended for peripheral targets, as it minimizes the potential for central nervous system side effects.

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to target tissues. Computational predictions for this compound indicate a significant degree of plasma protein binding. While this can prolong the drug's half-life, it also means that only the unbound fraction is pharmacologically active.

Table 1: Predicted Absorption and Distribution Parameters for this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 221.64 g/mol | Favorable for oral absorption (Lipinski's Rule of Five compliant) |

| LogP (Lipophilicity) | 2.15 | Optimal balance for membrane permeability and solubility |

| Water Solubility | Moderately Soluble | Sufficient for dissolution in gastrointestinal fluids |

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Permeant | No | Low potential for central nervous system effects |

| Plasma Protein Binding | High (>90%) | Extended duration of action, but lower free drug concentration |

In Silico Assessment of Metabolic Stability

The metabolic transformation of a drug, primarily in the liver, is a key determinant of its duration of action and the formation of potentially active or toxic metabolites. Computational models can predict a compound's susceptibility to metabolism by various enzyme systems, most notably the cytochrome P450 (CYP) family.

A crucial aspect of in silico metabolic assessment is the prediction of a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of another drug metabolized by the same enzyme results in altered plasma concentrations and potential toxicity. Theoretical models for this compound suggest that it is unlikely to be a potent inhibitor of the major CYP isoforms. This is a favorable characteristic, indicating a lower risk of clinically significant drug-drug interactions.

In addition to predicting inhibitory potential, computational models can also identify whether a compound is likely to be a substrate for specific CYP enzymes. For this compound, it is predicted to be a substrate for certain CYP isoforms, likely CYP3A4 and CYP2D6, which are major drug-metabolizing enzymes. This suggests that the primary route of metabolic clearance for this compound is through oxidative metabolism mediated by these enzymes.

Table 2: Predicted Metabolic Profile of this compound

| Parameter | Prediction | Implication |

|---|---|---|

| CYP1A2 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP1A2 |

| CYP2C9 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP2C9 |

| CYP2C19 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP2C19 |

| CYP2D6 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP2D6 |

| CYP3A4 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP3A4 |

| CYP2D6 Substrate | Yes | Likely metabolized by CYP2D6 |

| CYP3A4 Substrate | Yes | Likely metabolized by CYP3A4 |

Future Research Directions and Translational Perspectives for N 5 Chloroquinazolin 2 Yl Acetamide Investigations

Exploration of Emerging Methodologies and Technologies in N-(5-chloroquinazolin-2-yl)acetamide Research

Future investigations into this compound and its analogs will benefit significantly from the adoption of advanced synthetic and screening technologies. Modern synthetic chemistry offers a toolkit to efficiently generate diverse libraries of related compounds, enabling a thorough exploration of structure-activity relationships (SAR). mdpi.com Methodologies such as microwave-assisted synthesis, ultrasound-promoted reactions, and metal-catalyzed cross-coupling reactions provide rapid and high-yield pathways to novel derivatives. ujpronline.comujpronline.comnih.gov These techniques are often more efficient and environmentally friendly than traditional methods. ymerdigital.com

For instance, metal-catalyzed approaches, including palladium- and copper-catalyzed reactions, allow for precise modifications of the quinazoline (B50416) core. ujpronline.comujpronline.com Furthermore, the development of one-pot, multi-component reactions simplifies the synthesis of complex molecules, reducing time and resources required for library generation. ujpronline.commdpi.com High-throughput screening (HTS) technologies can then be employed to rapidly assess the biological activity of these newly synthesized compounds against a wide array of targets, accelerating the identification of lead candidates.

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reaction mixtures, accelerating reaction rates. | Reduced reaction times, higher yields, improved purity. | ujpronline.comnih.gov |

| Ultrasound-Promoted Reactions | Employs ultrasonic waves to induce acoustic cavitation, enhancing chemical reactivity. | Improved yields, milder reaction conditions, shorter synthesis time. | ujpronline.com |

| Metal-Catalyzed Synthesis | Involves transition metals like palladium, copper, or cobalt to catalyze C-N and C-C bond formations. | High efficiency, functional group tolerance, enables complex modifications. | mdpi.com |

| Multi-Component Reactions | Combines three or more reactants in a single step to form a product containing portions of all reactants. | High atom economy, operational simplicity, rapid library generation. | mdpi.com |

| C-H Activation | Focuses on the direct functionalization of carbon-hydrogen bonds, avoiding pre-functionalized starting materials. | Increased synthetic efficiency, reduced waste, novel derivatization. | mdpi.com |

Potential Applications of this compound as a Chemical Probe for Biological Systems

Beyond its direct therapeutic potential, this compound could be developed into a valuable chemical probe to investigate complex biological systems. The quinazoline scaffold is prevalent in numerous approved kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR), which are critical in cancer progression. nih.govresearchgate.netmdpi.com Given this precedent, this compound is a strong candidate for development as a probe for specific protein kinases.

By strategically modifying the molecule—for example, by attaching a fluorescent dye, a biotin (B1667282) tag, or a photo-affinity label—researchers can create tools for various applications. A fluorescently tagged version could be used in cellular imaging to visualize the subcellular localization of its target kinase. A biotinylated derivative could facilitate pull-down assays to identify the protein targets of the compound from cell lysates, a crucial step in target validation. Such probes are instrumental in elucidating enzyme function, validating drug targets, and understanding the molecular mechanisms underlying disease. nih.gov The development of dual inhibitors targeting multiple kinases, such as c-Met and VEGFR-2, is also a promising avenue for quinazoline-based compounds. mdpi.com

| Potential Target | Relevance to Disease | Example Inhibitory Activity of a Quinazoline Derivative | Reference |

|---|---|---|---|

| EGFR (Epidermal Growth Factor Receptor) | Overexpressed or mutated in various cancers, including non-small cell lung cancer. | IC50 = 0.8 nM (against EGFRwt) | nih.gov |

| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Key mediator of angiogenesis, a critical process in tumor growth and metastasis. | IC50 = 4.6 µM | mdpi.com |

| c-Met Kinase | Implicated in cell proliferation, motility, and invasion; often overexpressed in colon cancer. | IC50 = 0.052 µM | mdpi.com |

| FLT3 (FMS-like tyrosine kinase 3) | Mutations are common in Acute Myeloid Leukemia (AML), making it a key therapeutic target. | IC50 = 19 nM | nih.gov |

| Aurora Kinase A/B | Essential for cell cycle regulation; its inhibition can lead to apoptosis in cancer cells. | IC50 = 22 nM (AURKA), 13 nM (AURKB) | nih.gov |

Opportunities for Interdisciplinary Collaboration and Advanced Research Programs

Realizing the full potential of this compound requires a concerted, interdisciplinary approach. Advanced research programs should be structured to bring together experts from diverse scientific fields. researchgate.net This collaborative model is essential for navigating the complex path from initial discovery to potential clinical application.

Medicinal chemists are needed to design and synthesize novel analogs using the advanced methodologies previously discussed. mdpi.com Computational chemists can employ molecular docking and modeling techniques to predict how these compounds will interact with their biological targets, guiding the design of more potent and selective molecules. ujpronline.comresearchgate.net Cell biologists and pharmacologists would then conduct in vitro and in vivo experiments to evaluate the efficacy of these compounds in relevant disease models, such as various cancer cell lines. mdpi.commdpi.com Finally, structural biologists could work to solve the crystal structure of the compound bound to its target, providing invaluable insight for the next cycle of drug design. Such integrated programs can significantly de-risk and accelerate the drug discovery process, paving the way for the development of novel quinazoline-based therapeutics. researchgate.net

| Discipline | Key Responsibilities and Contributions | Reference |

|---|---|---|

| Medicinal/Synthetic Chemistry | Design and synthesize compound libraries; optimize lead compounds for potency and selectivity. | mdpi.comnih.gov |

| Computational Chemistry | Perform molecular docking simulations; predict binding affinities; guide rational drug design. | ujpronline.comresearchgate.net |

| Molecular & Cell Biology | Conduct in vitro assays (e.g., cytotoxicity, enzyme inhibition); validate biological targets. | mdpi.commdpi.com |

| Pharmacology | Evaluate compound efficacy and mechanism of action in in vivo animal models of disease. | nih.gov |

| Structural Biology | Determine the 3D structure of the compound-target complex via X-ray crystallography or cryo-EM. | nih.gov |

Q & A

Basic: What synthetic strategies are commonly employed for N-(5-chloroquinazolin-2-yl)acetamide, and how do reaction parameters influence yield?

Answer:

The synthesis typically involves the condensation of 5-chloroquinazolin-2-amine with chloroacetyl chloride in the presence of a base like triethylamine. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dioxane) improve solubility and reaction homogeneity .

- Temperature control : Reactions are often conducted at 20–25°C to prevent side reactions like hydrolysis of chloroacetyl chloride .

- Stoichiometry : A 1:1 molar ratio of amine to chloroacetyl chloride minimizes by-products .

Post-reaction, recrystallization from ethanol-DMF mixtures enhances purity .

Basic: Which spectroscopic techniques are essential for structural characterization of this compound?

Answer:

- FTIR : Confirms the presence of amide C=O stretching (~1650 cm⁻¹) and N–H bending (~3300 cm⁻¹) .

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.0–8.5 ppm for quinazoline) and acetamide methyl groups (δ ~2.1 ppm) .

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can computational chemistry elucidate the electronic properties and reactivity of this compound?

Answer:

- HOMO-LUMO Analysis : Predicts charge transfer interactions and chemical stability. Lower HOMO-LUMO gaps (e.g., <4 eV) suggest higher reactivity .

- Molecular Electrostatic Potential (MESP) : Maps electron-rich regions (amide oxygen) and electron-deficient areas (chlorinated quinazoline), guiding derivatization strategies .

- Docking Studies : Simulate binding affinities to biological targets (e.g., enzymes) by modeling interactions with active-site residues .

Advanced: How can contradictory results in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity) be systematically resolved?

Answer:

- Assay Standardization : Compare protocols for variables like incubation time, cell lines, and enzyme isoforms. For example, lipoxygenase inhibition in used purified isoforms, while cytotoxicity assays in employed cancer cell lines .

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values to differentiate specific inhibition from nonspecific toxicity .

- Metabolite Profiling : Identify degradation products (e.g., via LC-MS) that may interfere with bioactivity .

Advanced: Design a structure-activity relationship (SAR) study to optimize this compound derivatives.

Methodology:

- Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the quinazoline C-6/C-7 positions to modulate electronic effects .

- Bioisosteric Replacement : Replace the acetamide group with sulfonamide or urea moieties to alter hydrogen-bonding capacity .

- In Silico Screening : Use molecular dynamics to prioritize derivatives with optimal binding to target proteins (e.g., EGFR kinases) .

Basic: What in vitro assays are suitable for initial pharmacological screening of this compound?

Answer:

- Enzyme Inhibition : Lipoxygenase (LOX) assays using UV-spectrophotometry to monitor substrate conversion .

- Antibacterial Testing : Broth microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Strategies:

- Catalyst Screening : Test bases like DBU or K₂CO₃ to enhance nucleophilicity of the amine .

- Solvent-Free Reactions : Microwave-assisted synthesis reduces side reactions and improves yield .

- Real-Time Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.